Anti-CAF Activity: E7130 Significantly Reduces α-SMA-Positive CAFs Whereas Paclitaxel Shows No Effect — Direct Head-to-Head Comparison in FaDu SCCHN Xenografts
In a direct head-to-head in vivo experiment within the same study, E7130 in combination with cetuximab (CTX) significantly reduced the intratumoral area of α-SMA-positive cancer-associated fibroblasts (CAFs) in FaDu SCCHN subcutaneous xenografts at both 90 μg/kg and 180 μg/kg doses (i.v., single administration), whereas paclitaxel in combination with CTX (at its own maximally tolerated administration schedule) did not reduce α-SMA-positive CAFs. [1] Tumor regression in the E7130 combination groups was sustained for a significantly longer duration than in the paclitaxel combination group, consistent with the observed suppression of tumor regrowth mediated by CAF reduction. [1] Immunohistochemical analysis further demonstrated that tenascin-C and EDA-fibronectin — extracellular matrix proteins associated with the tumor-promoting function of α-SMA-positive CAFs — were reduced by E7130 + CTX but not by paclitaxel + CTX. [1] In vitro, E7130 at 0.15 nM inhibited TGF-β-induced α-SMA expression in BJ normal human fibroblasts without growth inhibitory activity, establishing a mechanistic basis distinct from its cytotoxic effects. [1]
| Evidence Dimension | Reduction of α-SMA-positive cancer-associated fibroblast (CAF) area in FaDu SCCHN s.c. xenografts (immunohistochemistry, 10 days post-administration) |
|---|---|
| Target Compound Data | E7130 (90 μg/kg and 180 μg/kg i.v., single dose) + cetuximab: significant reduction in α-SMA-positive CAF area vs. control; sustained tumor regression |
| Comparator Or Baseline | Paclitaxel (maximally tolerated dose, i.v.) + cetuximab: no significant reduction in α-SMA-positive CAF area; tumor regrowth observed after initial regression |
| Quantified Difference | Qualitative difference in CAF reduction: E7130 combination significantly reduced α-SMA+ CAFs; paclitaxel combination showed no reduction. Tumor regression was sustained longer in E7130 groups. Tenascin-C and EDA-fibronectin reduced by E7130 + CTX, not by paclitaxel + CTX. |
| Conditions | FaDu SCCHN s.c. xenograft model in BALB/c mice; E7130 administered i.v. at 90 or 180 μg/kg (one-half to full MTD in mice); tumor tissues collected 10 days post-administration; α-SMA, tenascin-C, EDA-fibronectin quantified by IHC |
Why This Matters
For procurement decisions in CAF-rich tumor models (e.g., SCCHN, pancreatic, breast cancers with desmoplastic stroma), E7130 is the only microtubule-targeted agent with experimentally demonstrated anti-CAF pharmacology validated head-to-head against paclitaxel — the most widely used microtubule inhibitor in preclinical oncology.
- [1] Kawano S, Ito K, Yahata K, et al. A landmark in drug discovery based on complex natural product synthesis. Sci Rep. 2019;9:8741. View Source
